ISAM-140

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

ISAM 140 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Funktionen und Interaktionen des Adenosin-A2B-Rezeptors zu untersuchen.

Biologie: Die Verbindung trägt zum Verständnis der Rolle von Adenosinrezeptoren in verschiedenen biologischen Prozessen bei.

Industrie: Es wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Adenosinrezeptoren abzielen.

Wirkmechanismus

ISAM 140 entfaltet seine Wirkung durch selektive Antagonisierung des Adenosin-A2B-Rezeptors. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, einschließlich der Modulation der Immunantwort. Durch die Blockierung des A2B-Rezeptors verstärkt ISAM 140 die Fähigkeit des Immunsystems, Krebszellen anzugreifen, was die Proliferation von T- und NK-Zellen, die Freisetzung von Zytokinen und die Infiltration von TILs fördert .

Wirkmechanismus

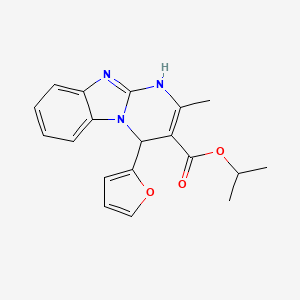

ISAM-140, also known as propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, is a potent and highly selective antagonist of the A2B adenosine receptor .

Target of Action

The primary target of this compound is the A2B adenosine receptor . This receptor is one of the four subtypes of adenosine receptors in the body and plays a crucial role in many biological functions, including immune response and inflammation.

Mode of Action

This compound acts as an antagonist at the A2B adenosine receptor, meaning it binds to this receptor and blocks its activation . It has a Ki value of 3.49 nM for the A2B receptor, indicating a high affinity, and exhibits over 1000-fold selectivity for the A2B receptor compared to the other three adenosine receptor subtypes .

Biochemical Pathways

The A2B adenosine receptor is coupled to the G protein, and its activation typically leads to an increase in intracellular cAMP levels. By acting as an antagonist, this compound inhibits the increase in cAMP levels stimulated by adenosine .

Result of Action

This compound has been shown to help the immune system attack cancer cells in in vitro assays. It does this by rescuing T and NK cell proliferation, cytokine release, and TIL infiltration .

Biochemische Analyse

Biochemical Properties

4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, it has been observed to bind with certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester on various cell types are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This modulation can lead to changes in gene expression, affecting cellular metabolism and overall cell function. For instance, in cancer cells, the compound can induce apoptosis, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle regulation and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, the compound can affect metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it may preferentially accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Vorbereitungsmethoden

Die Synthese von ISAM 140 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. . Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung ähnlicher Verfahren umfassen, jedoch mit erhöhter Effizienz und Wirtschaftlichkeit .

Analyse Chemischer Reaktionen

ISAM 140 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren und zu verschiedenen Derivaten zu führen.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Furanrings, können zur Bildung verschiedener Analoga führen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

ISAM 140 ist aufgrund seiner hohen Selektivität für den Adenosin-A2B-Rezeptor im Vergleich zu anderen Adenosinrezeptorsubtypen einzigartig. Ähnliche Verbindungen umfassen:

Koffein: Ein nicht-selektiver Adenosinrezeptor-Antagonist.

Theophyllin: Ein weiterer nicht-selektiver Adenosinrezeptor-Antagonist.

Istradefyllin: Ein selektiver Adenosin-A2A-Rezeptor-Antagonist.

Die Spezifität von ISAM 140 für den A2B-Rezeptor macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11,17H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHLRBMDXQBOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

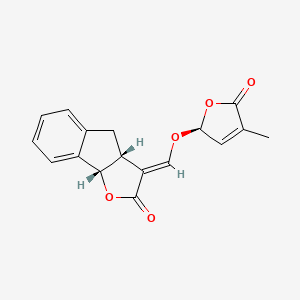

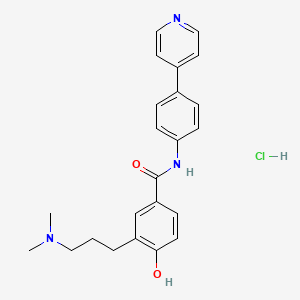

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)

![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)

![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)

![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)

![(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1672130.png)